molecular formula C21H17N3O3S B2487328 4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide CAS No. 478043-96-8

4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide

Cat. No. B2487328
CAS RN: 478043-96-8
M. Wt: 391.45
InChI Key: YQWVWHUOOUHLKO-BSYVCWPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide” is a chemical compound with a complex structure . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step pathways . For instance, a compound with cytotoxic potential against two leukemia cell lines was synthesized via a multi-step pathway . Another example is the synthesis of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally similar to quinazolinones, have been found to possess antiviral activity . They have been reported to inhibit the replication of various viruses, including influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Compounds containing the indole nucleus have been found to exhibit anti-inflammatory activity . This suggests that quinazolinone derivatives could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have also been reported to possess anticancer activity . This suggests that quinazolinone derivatives could potentially be used in cancer treatment.

Anti-HIV Activity

Indole derivatives have been found to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells . This suggests that quinazolinone derivatives could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests that quinazolinone derivatives could potentially be used as antioxidants.

Antimicrobial Activity

Quinazolinone derivatives have been found to possess significant antibacterial activity with respect to both Gram-positive and Gram-negative species . This suggests that they could potentially be used in the treatment of bacterial infections.

COX-2 Inhibitory Activity

Quinazolinones possessing p-benzene-sulfonamide moieties at C-2 and phenyl rings at N-3 were predicted to have potent COX-2 inhibitory activity . This suggests that they could potentially be used in the treatment of conditions related to COX-2 overexpression, such as inflammation and certain types of cancer.

Antibacterial Property

Sulfonamide drugs, which are structurally similar to the compound , have been found to exhibit antibacterial properties . This suggests that quinazolinone derivatives could potentially be used in the treatment of bacterial infections.

properties

IUPAC Name

4-methyl-N-(2-oxo-3-phenylquinazolin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-15-11-13-17(14-12-15)28(26,27)23-20-18-9-5-6-10-19(18)22-21(25)24(20)16-7-3-2-4-8-16/h2-14,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUNOBFBRNKMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=CC3=NC(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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